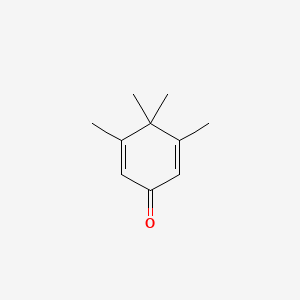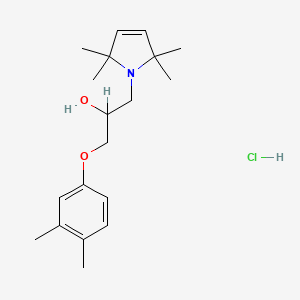
1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic organic compound. It is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The compound also features a phenoxy group and multiple methyl groups, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenoxy Group: This step may involve nucleophilic aromatic substitution reactions.
Addition of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-1-ethanol: Lacks the phenoxy and additional methyl groups.
2,5-Dihydro-1H-pyrrole: A simpler structure without the ethanol and phenoxy groups.
Phenoxyethanol: Contains the phenoxy group but lacks the pyrrole ring.
Uniqueness
1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((3,4-dimethylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is unique due to its combination of a pyrrole ring, phenoxy group, and multiple methyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
41457-06-1 |
|---|---|
Formule moléculaire |
C19H30ClNO2 |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-14-7-8-17(11-15(14)2)22-13-16(21)12-20-18(3,4)9-10-19(20,5)6;/h7-11,16,21H,12-13H2,1-6H3;1H |
Clé InChI |
JZLZGESTBFJUBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(CN2C(C=CC2(C)C)(C)C)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


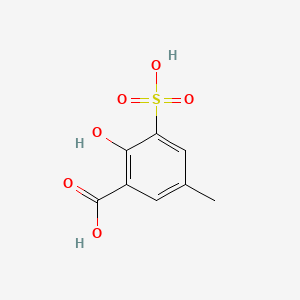
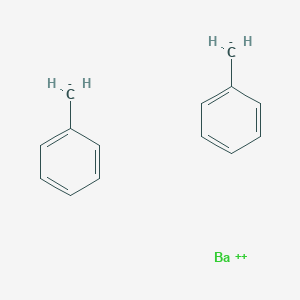

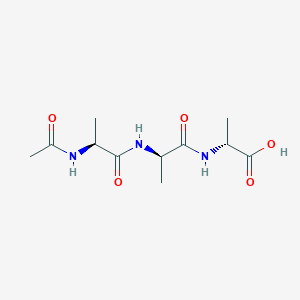
![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)



![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
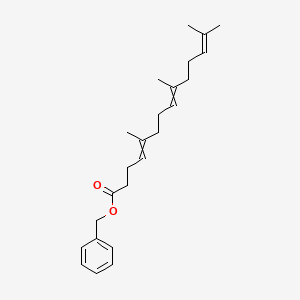
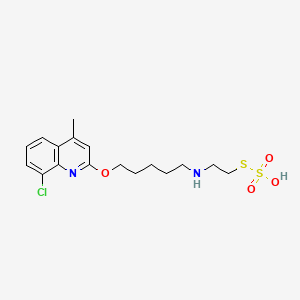
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
